
Picomonosulfate sodium
Übersicht
Beschreibung
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of Picomonosulfate sodium is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of Picomonosulfate sodium is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Picomonosulfate sodium: is utilized in analytical chemistry for the quantitative analysis of compounds. It plays a crucial role in high-performance liquid chromatography (HPLC) , where it aids in the separation and identification of compounds. This is particularly important in pharmaceuticals, where precise measurements of drug components and impurities are essential .
Medicine
In the medical field, Picomonosulfate sodium is known for its use as a laxative under the name sodium picosulfate . It’s used for short-term relief from constipation and to clear the bowel before medical procedures like colonoscopies . Its effectiveness and safety profile make it a valuable tool in gastrointestinal treatments.
Environmental Science
Picomonosulfate sodium: has applications in environmental science , particularly in the remediation of pollutants . It’s involved in the synthesis of nanomaterials that can remove toxic metals and organic compounds from the environment. These advancements contribute significantly to environmental protection efforts .
Energy Storage
In the realm of energy storage , Picomonosulfate sodium contributes to the development of sodium-based energy storage cells . These include sodium-ion batteries and capacitors , which are gaining attention as potential replacements for lithium-ion cells due to their cost-effectiveness and similar power capabilities .
Material Science
Picomonosulfate sodium: is also significant in material science , where it’s used in the creation of biomaterials . Sulfonated molecules, which include Picomonosulfate sodium, are used to enhance the properties of hydrogels, scaffolds, and nanoparticles. These materials have applications in regenerative medicine, drug delivery, and tissue engineering .
Industrial Processes
Lastly, in industrial processes , Picomonosulfate sodium is part of the synthesis of various chemicals. For instance, it’s involved in the Solvay process , which produces sodium carbonate and sodium bicarbonate, essential chemicals in glass making, cleaning products, and other applications .
Wirkmechanismus
Target of Action
Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .
Mode of Action
Picomonosulfate sodium works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .
Biochemical Pathways
It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.
Pharmacokinetics
It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .
Result of Action
The primary result of Picomonosulfate sodium’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .
Action Environment
The action of Picomonosulfate sodium can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGMACYSBECRB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954239 | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picomonosulfate sodium | |
CAS RN |
32500-19-9 | |
| Record name | Picomonosulfate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





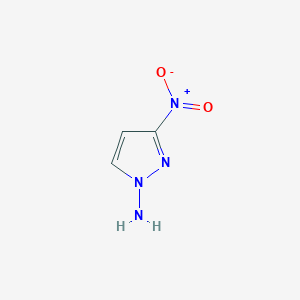
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
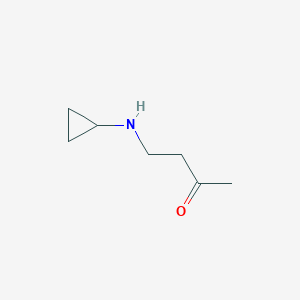


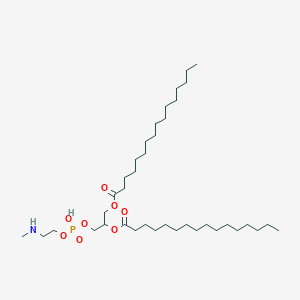
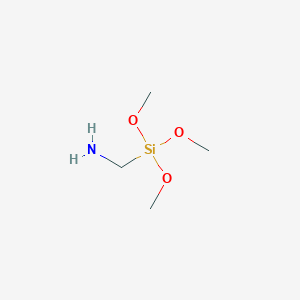
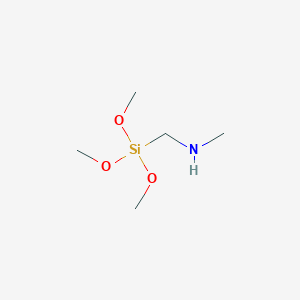
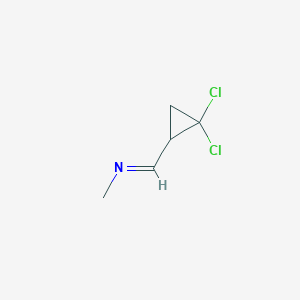

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
